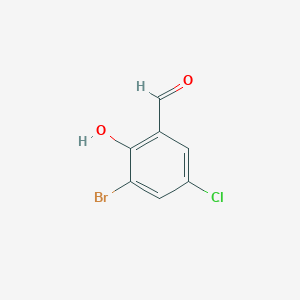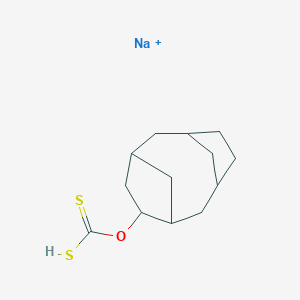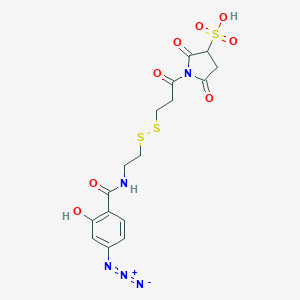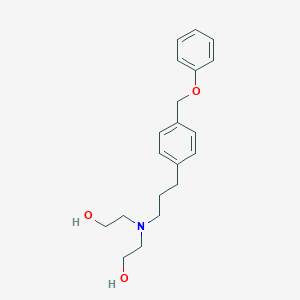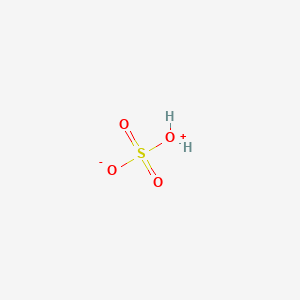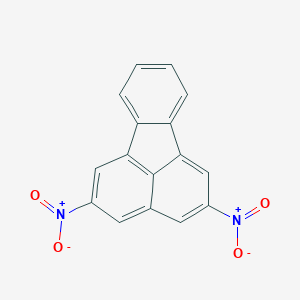
2,5-Dinitrofluoranthene
Vue d'ensemble
Description
2,5-Dinitrofluoranthene is a chemical compound with the molecular formula C16H8N2O4 . It is used in various applications and is available for purchase from several chemical suppliers.
Molecular Structure Analysis
The molecular structure of 2,5-Dinitrofluoranthene consists of a fluoranthene core with two nitro groups attached at the 2nd and 5th carbon atoms . The molecular weight is 292.246 Da .Applications De Recherche Scientifique
Mutagenicity and DNA Damage:
- Nakagawa et al. (1987) reported that Dinitrofluoranthene (DNF) is a potent mutagen, causing DNA damage in Bacillus subtilis and Salmonella typhimurium, highlighting its utility as a powerful mutagen for high-performance liquid chromatography (Nakagawa et al., 1987).
Mass Spectrometry and Fragmentation Pathways:
- Ramdahl et al. (1988) explored the electron impact mass spectra of di- and trinitrofluoranthenes, including 2,5-Dinitrofluoranthene, revealing unique fragmentation pathways, particularly in ortho-substituted and peri-substituted nitrofluoranthenes (Ramdahl et al., 1988).
Environmental Chemistry and Mutagenic Compounds Formation:
- Inazu et al. (1996) showed that particle-associated fluoranthene can form mutagenic nitrofluoranthenes in the NO2-O3-O2 system, with varying yields and distributions depending on the support type used (Inazu, Kobayashi, & Hisamatsu, 1996).
Carcinogenicity in Animal Studies:
- A study by Tokiwa et al. (1990) identified dinitrofluoranthene as carcinogenic in rat lung, a substance found in small amounts in the incomplete combustion of fossil fuels (Tokiwa et al., 1990).
Analytical Chemistry in Antibiotic Analysis:
- Bronov et al. (1981) noted that the 2,5-DNP reaction in DMSO is effective for determining amines and amino sugars in polyenic antibiotics, with selectivity for mycosamine (Bronov et al., 1981).
Potential Use in Dye Chemistry:
- Camiolo et al. (2003) found that the 3,5-dinitrophenyl derivative of pyrrole 2,5-diamide shows a deep blue color when deprotonated in the presence of fluoride, indicating its potential use in fluoride-sensitive dyes (Camiolo, Gale, Hursthouse, & Light, 2003).
Chemical Synthesis and Structural Characterization:
- Wen and Rasmussen (2007) demonstrated new nitration protocols for efficient synthesis of 2,5-dihalo-3,4-dinitrothiophenes, leading to the crystallization and structural characterization of these compounds (Wen & Rasmussen, 2007).
Molecular Memory Device Research:
- An analysis by Seminario et al. (2002) of a dinitro-based molecular device revealed well-defined charge states, suggesting potential as a molecular memory with characteristics distinct from nitroamino devices (Seminario, Zacarías, & Derosa, 2002).
Orientations Futures
Propriétés
IUPAC Name |
2,5-dinitrofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)10-5-9-6-11(18(21)22)8-15-13-4-2-1-3-12(13)14(7-10)16(9)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUTUBIMUQTECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=CC(=CC2=C43)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145195 | |
| Record name | Fluoranthene, 2,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dinitrofluoranthene | |
CAS RN |
102493-21-0 | |
| Record name | Fluoranthene, 2,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthene, 2,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




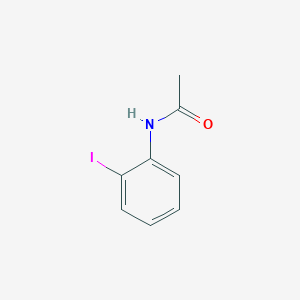
![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)

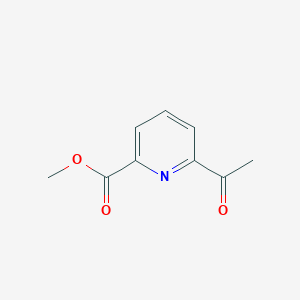
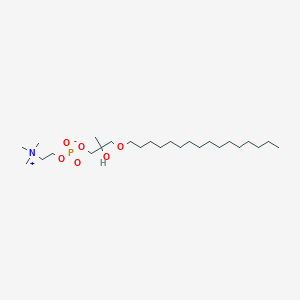
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
